![molecular formula C21H23NO7 B12601365 3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate CAS No. 885044-51-9](/img/structure/B12601365.png)
3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The tert-butyl, dimethyl, amino, and hydroxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate can undergo various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl and dimethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, NaBH4.
Substitution: Lewis acids like AlCl3, FeCl3.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function . The carboxylate groups can participate in ionic interactions, further influencing molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Similar in having tert-butyl and methyl groups.
3-Amino-5-tert-butylpyrazole: Contains tert-butyl and amino groups.
Uniqueness
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate is unique due to its combination of multiple functional groups on a biphenyl core, which provides a versatile platform for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
885044-51-9 |
|---|---|
Molekularformel |
C21H23NO7 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 5-(2-amino-5-hydroxy-3-methoxycarbonylphenyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H23NO7/c1-21(2,3)29-19(25)13-7-11(6-12(8-13)18(24)27-4)15-9-14(23)10-16(17(15)22)20(26)28-5/h6-10,23H,22H2,1-5H3 |
InChI-Schlüssel |
WOMKBTNMXZYUNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)C2=C(C(=CC(=C2)O)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




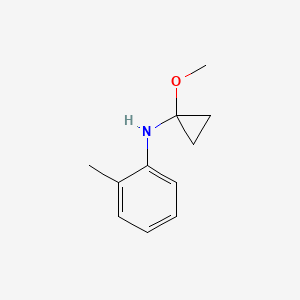
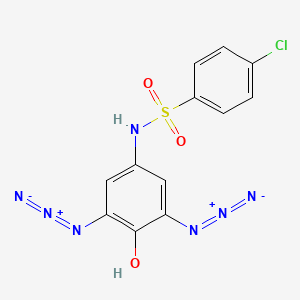

![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
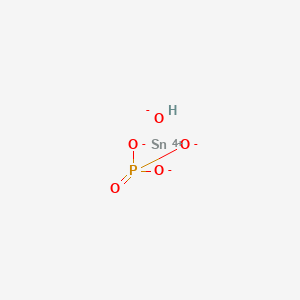

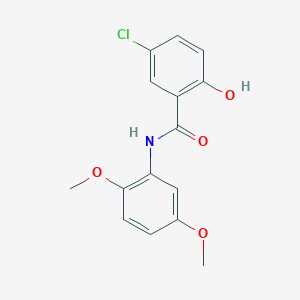

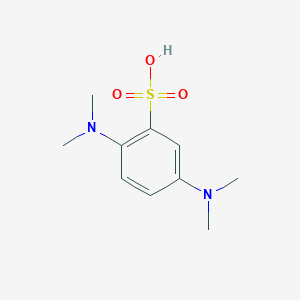
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)


